molecular formula C12H15N3O4 B14469698 N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide CAS No. 65654-11-7

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide

Cat. No.: B14469698
CAS No.: 65654-11-7
M. Wt: 265.26 g/mol
InChI Key: KCYGCMVJJGKJBU-UHFFFAOYSA-N
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Description

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide is a complex organic compound characterized by the presence of hydroxyamino and propanamidobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide typically involves the reaction of hydroxylamine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The process generally involves the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyamino compound through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxyamino derivatives and benzamide derivatives, such as N-hydroxyamino acids and N-hydroxybenzamides .

Uniqueness

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65654-11-7

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C12H15N3O4/c1-2-10(16)14-9-5-3-8(4-6-9)12(18)13-7-11(17)15-19/h3-6,19H,2,7H2,1H3,(H,13,18)(H,14,16)(H,15,17)

InChI Key

KCYGCMVJJGKJBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)NO

Origin of Product

United States

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